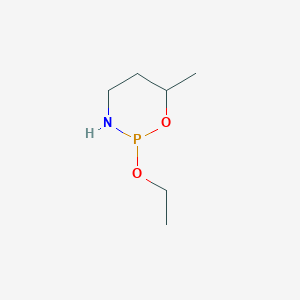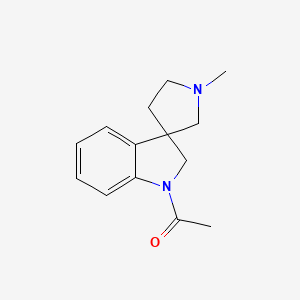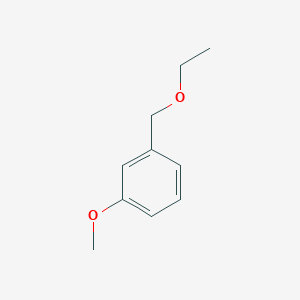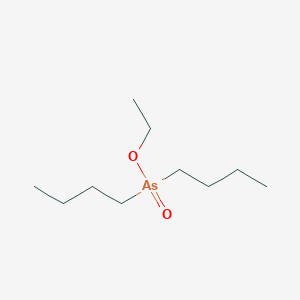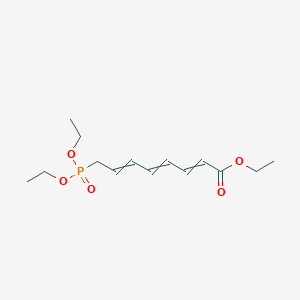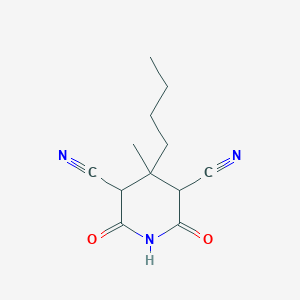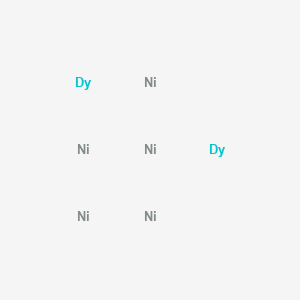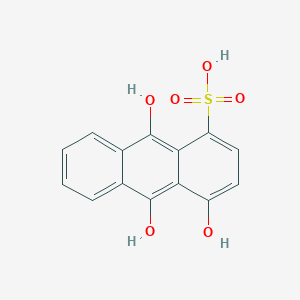
4,9,10-Trihydroxyanthracene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9,10-Trihydroxyanthracene-1-sulfonic acid is an aromatic sulfonic acid derivative of anthracene This compound is characterized by the presence of three hydroxyl groups and one sulfonic acid group attached to the anthracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,9,10-Trihydroxyanthracene-1-sulfonic acid typically involves the sulfonation of anthracene derivatives. One common method is the reaction of anthracene with sulfuric acid, which introduces the sulfonic acid group into the aromatic ring. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve high-speed ball milling (HSBM) of arenes with sodium bisulfate monohydrate (NaHSO4·H2O) in the presence of phosphorus pentoxide (P2O5). This method is advantageous due to its efficiency and the elimination of harmful organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 4,9,10-Trihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Applications De Recherche Scientifique
4,9,10-Trihydroxyanthracene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,9,10-Trihydroxyanthracene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties enable the compound to interact with biological molecules, potentially modulating pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the hydroxyl groups.
9,10-Anthraquinone: Lacks both the sulfonic acid and hydroxyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups but lacks the sulfonic acid group.
Uniqueness: 4,9,10-Trihydroxyanthracene-1-sulfonic acid is unique due to the combination of hydroxyl and sulfonic acid groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64651-73-6 |
|---|---|
Formule moléculaire |
C14H10O6S |
Poids moléculaire |
306.29 g/mol |
Nom IUPAC |
4,9,10-trihydroxyanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O6S/c15-9-5-6-10(21(18,19)20)12-11(9)13(16)7-3-1-2-4-8(7)14(12)17/h1-6,15-17H,(H,18,19,20) |
Clé InChI |
AWSKIBVUNUTFCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)S(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


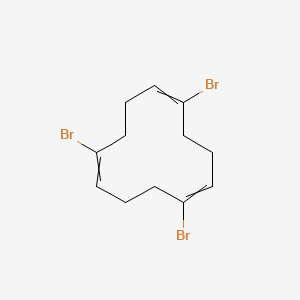
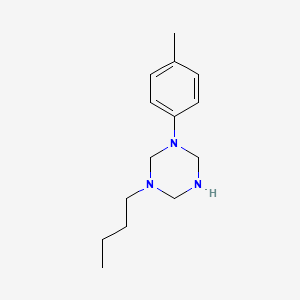
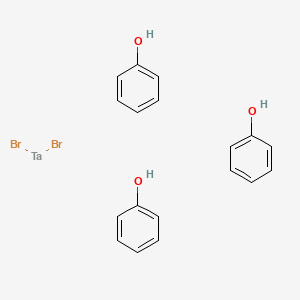
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
